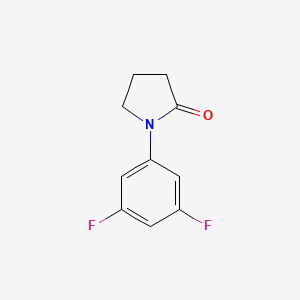

1-(3,5-Difluorophenyl)-2-pyrrolidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F2NO |

|---|---|

Molecular Weight |

197.18 g/mol |

IUPAC Name |

1-(3,5-difluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9F2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 |

InChI Key |

AKQFPKZTUODLFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Aryl 2 Pyrrolidinone Derivatives

Strategies for Constructing the 2-Pyrrolidinone (B116388) Ring System

The formation of the 2-pyrrolidinone core is a critical step in the synthesis of compounds like 1-(3,5-Difluorophenyl)-2-pyrrolidinone. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to more complex multicomponent and cascade processes.

Cyclization Reactions and Variant Approaches

Intramolecular cyclization of linear precursors is a fundamental and widely used method for constructing the 2-pyrrolidinone ring. A common approach involves the formation of the amide bond through the cyclization of γ-amino acids or their derivatives. For instance, the reaction of an amine with a carboxylic acid derivative can lead to the formation of the lactam ring.

A notable variant approach involves the use of donor-acceptor (DA) cyclopropanes. mdpi.comnih.gov This method includes a Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) by a primary amine, such as an aniline (B41778), to form a γ-amino ester intermediate. Subsequent in situ lactamization and dealkoxycarbonylation afford the desired 1,5-substituted pyrrolidin-2-one. nih.gov This transformation is efficient for a range of DA cyclopropanes bearing electron-rich (hetero)aryl or styryl donor groups and tolerates a variety of substituents on both the cyclopropane and the aniline. nih.gov

| Starting Materials | Reaction Conditions | Product | Key Features |

| Donor-Acceptor Cyclopropane, Aniline | Lewis Acid (e.g., Y(OTf)₃), Toluene, Heat | 1,5-Disubstituted-2-pyrrolidinone | One-pot transformation, broad substrate scope. nih.gov |

| γ-Amino Acid | Dehydrating agent or heat | 2-Pyrrolidinone | Direct cyclization. |

Multicomponent Reaction (MCR) Strategies for Divergent Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netrsc.org This approach offers high atom and step economy, making it an attractive strategy for the divergent synthesis of N-aryl-2-pyrrolidinone derivatives. researchgate.net

One such strategy involves the one-pot, three-component reaction of an amine, an aldehyde, and diethyl acetylenedicarboxylate. This reaction, often facilitated by a catalyst such as citric acid and promoted by ultrasound irradiation, provides a rapid and efficient route to substituted 3-pyrrolin-2-ones. rsc.org The use of green solvents like ethanol (B145695) further enhances the environmental friendliness of this method. rsc.org

Another versatile MCR is the nitro-Mannich/lactamization cascade. This three-component reaction utilizes a nitroalkane (such as methyl 3-nitropropanoate), an in situ formed imine (from an aldehyde and an amine), to directly prepare highly functionalized pyrrolidinone derivatives. nih.gov This reaction is known for its operational simplicity, broad scope, and high diastereoselectivity. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Aniline | Aldehyde | Diethyl acetylenedicarboxylate | Citric acid, Ethanol, Ultrasound | Substituted 3-pyrrolin-2-one rsc.org |

| Amine | Aldehyde | Methyl 3-nitropropanoate | Base | Functionalized pyrrolidinone nih.gov |

Stereoselective Synthesis of Chiral Pyrrolidinones, including Asymmetric Reduction and Nitro-Mannich Reaction

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for the synthesis of chiral pyrrolidinones. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric reduction of a prochiral precursor is a common strategy. For example, the asymmetric hydrogenation of a suitable unsaturated precursor can establish the desired stereocenters in the pyrrolidinone ring. While not directly detailed for this compound in the provided context, this is a general and powerful approach in chiral synthesis.

The Nitro-Mannich reaction, as mentioned in the context of MCRs, is also a powerful tool for stereoselective synthesis. nih.govwikipedia.org The reaction between a nitroalkane and an imine creates up to two new chiral centers, and the resulting β-nitroamine is a versatile intermediate that can be converted into a chiral pyrrolidinone. nih.govwikipedia.org The use of chiral catalysts, such as bifunctional organocatalysts, can render this reaction highly enantioselective. acs.org For instance, a one-pot nitro-Mannich/hydroamination cascade has been developed, combining organocatalysis and gold catalysis to produce highly enantioenriched trisubstituted pyrrolidine (B122466) derivatives. acs.org

Furthermore, diastereoselective [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides provide a route to densely substituted, chiral pyrrolidines with high regio- and diastereoselectivity. ua.esacs.org

| Method | Key Features | Example Application |

| Asymmetric Reduction | Establishes chirality through reduction of a prochiral substrate. | A general strategy for accessing chiral pyrrolidinones. |

| Asymmetric Nitro-Mannich Reaction | Creates up to two stereocenters with high enantioselectivity using chiral catalysts. nih.govacs.org | Synthesis of enantioenriched β-nitroamines, precursors to chiral pyrrolidinones. acs.org |

| Diastereoselective [3+2] Cycloaddition | Forms highly substituted chiral pyrrolidines from chiral precursors. ua.esacs.org | Synthesis of proline derivatives with multiple stereocenters. acs.org |

One-Pot and Cascade Reactions for Synthetic Efficiency

A notable example is the Smiles-Truce cascade for the synthesis of functionalized pyrrolidinone scaffolds. acs.orgnih.govnih.gov This one-pot process involves the reaction of arylsulfonamides with cyclopropane diesters under basic conditions. The reaction proceeds through a three-step sequence: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.orgnih.govnih.gov This metal-free method is operationally simple and provides access to valuable pharmacophore structures. acs.orgnih.gov

Another approach involves a one-pot synthesis from halogenated amides to construct piperidines and pyrrolidines. This tandem protocol integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution in a single reaction.

| Reaction Type | Key Steps | Advantages |

| Smiles-Truce Cascade | Nucleophilic ring-opening, Smiles-Truce aryl transfer, lactam formation. acs.orgnih.govnih.gov | One-pot, metal-free, operational simplicity. acs.orgnih.gov |

| Tandem Amide Activation/Cyclization | Amide activation, reduction, intramolecular nucleophilic substitution. | One-pot, mild conditions. |

Installation and Modification of N-Aryl Substituents

The introduction of the N-aryl group is a crucial step in the synthesis of this compound and its analogs. Direct N-arylation techniques are often employed for this purpose.

Direct N-Arylation Techniques

Direct N-arylation of the 2-pyrrolidinone core is a common and efficient method for installing the N-aryl substituent. Two of the most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (in this case, 2-pyrrolidinone) and an aryl halide or triflate (e.g., 1-bromo-3,5-difluorobenzene (B42898) or 1-iodo-3,5-difluorobenzene). wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.org This reaction is known for its broad substrate scope, functional group tolerance, and the use of various phosphine (B1218219) ligands to modulate the reactivity and efficiency of the palladium catalyst. wikipedia.orgorganic-chemistry.org

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgnih.gov While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

Both methods provide reliable routes to N-aryl-2-pyrrolidinones. The choice between them often depends on the specific substrates, desired reaction conditions, and catalyst/ligand availability.

| Reaction Name | Catalyst | Coupling Partners | Key Features |

| Buchwald-Hartwig Amination | Palladium complex with phosphine ligands | 2-Pyrrolidinone + Aryl halide/triflate | Broad substrate scope, functional group tolerance, milder conditions than traditional Ullmann. wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper (or copper salts) | 2-Pyrrolidinone + Aryl halide | Classic C-N bond formation, modern variants use catalytic copper with ligands for milder conditions. wikipedia.org |

Functionalization of the Fluorophenyl Moiety

The fluorophenyl group in N-aryl-2-pyrrolidinone derivatives offers a versatile handle for further chemical modifications, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties. The presence of fluorine atoms can significantly influence metabolic stability, binding affinity to biological targets, and membrane permeability.

One common strategy for the synthesis of such compounds involves the coupling of a substituted aryl halide with 2-pyrrolidinone. For instance, in the synthesis of related difluorophenyl-pyrrolidine structures, a Grignard reaction between the Grignard reagent of a difluorobromobenzene and a protected pyrrolidinone derivative can be employed. google.com This is followed by dehydration and reduction steps to yield the final product. google.com This approach allows for the introduction of the difluorophenyl moiety from a commercially available starting material.

Further functionalization can be achieved through various aromatic substitution reactions, although the electron-withdrawing nature of the fluorine atoms and the pyrrolidinone ring can influence the reactivity and regioselectivity of these transformations. The strategic placement of the fluorine atoms on the phenyl ring is crucial, as it can direct subsequent substitution reactions or serve as a blocking group to prevent metabolism at certain positions.

In the broader context of aryl-substituted pyrrolidones, the aryl moiety can be further derivatized to explore structure-activity relationships. For example, the introduction of various substituents on the phenyl ring has been shown to modulate the biological activity of these compounds as quorum sensing inhibitors. nih.gov While not specific to the 3,5-difluoro substitution, this highlights the importance of the functionalization of the aryl ring in tailoring the biological profile of N-aryl-2-pyrrolidinones.

A general synthetic route to a related difluorophenylpyrrolidine is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Pyrrolidinone, Di-tert-butyl carbonate | Base, Polar or non-polar solvent | tert-Butyl 2-oxopyrrolidine-1-carboxylate |

| 2 | tert-Butyl 2-oxopyrrolidine-1-carboxylate, 2,5-Difluorobromobenzene | Mg, Organic solvent (Grignard reaction) | tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate |

| 3 | tert-Butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | Acid-catalyzed dehydration and deprotection | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole |

| 4 | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | Chiral acid, Ammonia borane, Organic solvent | R-2-(2,5-Difluorophenyl)pyrrolidine |

This table is a generalized representation based on the synthesis of a related compound and may not reflect the exact conditions for this compound. google.com

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of N-aryl-2-pyrrolidinones is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. A combination of computational analysis and experimental studies has provided significant insights into these processes.

Investigation of Transition States and Intermediates through Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including the formation of N-aryl lactams. rsc.orgrsc.org These studies allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. rsc.org

A key synthetic route to N-aryl-2-pyrrolidinones is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amide (in this case, 2-pyrrolidinone). wikipedia.org Computational studies of this reaction have been instrumental in understanding the catalytic cycle. rsc.orgnih.gov The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

DFT calculations have been used to determine the energy barriers for each step in the catalytic cycle. rsc.org For example, in a study on the Buchwald-Hartwig cross-coupling of amides catalyzed by Pd(II)-NHC precatalysts, the C-N bond cleavage of the initial amide was identified as the rate-determining step, with calculated energy barriers ranging from 26.8 to 31.6 kcal/mol depending on the N-heterocyclic carbene (NHC) ligand. rsc.org

Calculated Energy Barriers for the Rate-Determining Step in a Model Buchwald-Hartwig Amidation rsc.org

| NHC Ligand | Energy Barrier (kcal/mol) |

| IPr* | 26.8 |

| SIPr | 31.6 |

Data is for a model system and illustrates the impact of ligand choice on the energy barrier of the rate-determining step. rsc.org

These computational models can predict how changes in ligands, substrates, and reaction conditions will affect the reaction outcome, guiding the development of more efficient and selective synthetic methods.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis is central to the modern synthesis of N-aryl-2-pyrrolidinones, with various transition metal-based and organocatalytic systems being developed to enhance reaction efficiency and control selectivity.

Palladium-based catalysts are widely used for the synthesis of N-aryl lactams via Buchwald-Hartwig amination. wikipedia.orglibretexts.org The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. libretexts.org Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have been shown to be particularly effective in promoting the key steps of oxidative addition and reductive elimination. wikipedia.orglibretexts.org The catalyst's role is to facilitate the formation of the C-N bond under milder conditions than would be possible otherwise. wikipedia.org

Iridium-catalyzed transfer hydrogenation offers an alternative approach for the synthesis of N-aryl-substituted pyrrolidines. nih.gov This method involves the reductive amination of diketones with anilines. nih.gov Mechanistic studies suggest a competitive pathway between a Paal-Knorr condensation to form a pyrrole (B145914) and the desired iridium-catalyzed transfer hydrogenation to yield the pyrrolidine. nih.gov The catalyst's role is to selectively promote the hydrogenation pathway. nih.gov

More recently, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have emerged as a transition-metal-free method for constructing 2-pyrrolidinone derivatives. rsc.org This approach offers a different mechanistic pathway and can provide access to highly functionalized products. rsc.org

The selectivity of these catalytic reactions is also a key consideration. In the case of chiral N-aryl-2-pyrrolidinones, asymmetric catalysis can be employed to control the stereochemical outcome. The catalyst, often in conjunction with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other.

Computational Chemistry and Theoretical Modeling of 1 3,5 Difluorophenyl 2 Pyrrolidinone and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. By using functionals like the B3LYP hybrid functional with a suitable basis set (e.g., def2-TZVP), researchers can calculate the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. bohrium.com

The process involves optimizing structural parameters such as bond lengths, bond angles, and dihedral angles. For a pyrrolidinone derivative, DFT calculations can confirm the non-planar, puckered conformation of the five-membered ring, which typically adopts a "twist" or "envelope" shape. The calculated geometric parameters can be validated by comparison with experimental data from techniques like single-crystal X-ray diffraction, if available for the compound or its close analogs. bohrium.com

Table 1: Representative Optimized Geometric Parameters for a Phenylpyrrolidinone Analog Core Structure (Calculated via DFT) Note: This table presents typical, realistic values for a pyrrolidinone ring system as determined by DFT calculations on analogous structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-C(carbonyl) | ~1.36 Å |

| Bond Length | N-C(phenyl) | ~1.42 Å |

| Bond Angle | O=C-N | ~125° |

| Bond Angle | C-N-C | ~124° |

| Bond Angle | C(phenyl)-N-C(ring) | ~118° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 1-(3,5-Difluorophenyl)-2-pyrrolidinone, the HOMO is expected to be localized on the electron-rich regions, likely the phenyl ring and the oxygen atom of the carbonyl group. The LUMO would likely be distributed over the carbonyl group and the difluorophenyl ring, which are electron-deficient areas. Analysis of these orbitals helps predict how the molecule will interact with other reagents. bohrium.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrrolidinone Analog Note: These are representative values based on DFT calculations for analogous compounds.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 eV | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded: red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas denote neutral or weakly polarized regions. bohrium.com

In this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms on the pyrrolidinone ring and the area around the carbonyl carbon would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. bohrium.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations explore the conformational flexibility and dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a realistic picture of the molecule's behavior in a physiological environment (e.g., in an aqueous solution). nih.gov

For a phenylpyrrolidinone derivative, an MD simulation would typically involve placing the molecule in a simulated box of water molecules and salts, then heating the system to a physiological temperature (e.g., 310 K). nih.gov The simulation trajectory, which is a record of atomic positions over time, can be analyzed to understand:

Conformational Stability: By calculating the Root Mean Square Deviation (RMSD) of the molecule's backbone from its starting structure, one can assess if the molecule remains in a stable conformation. uoa.grresearchgate.net

Atomic Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom reveals which parts of the molecule are rigid and which are flexible. For example, the phenyl ring might exhibit greater rotational freedom relative to the more constrained pyrrolidinone ring. nih.gov

Solvent Interactions: MD simulations explicitly model interactions, such as hydrogen bonds, between the molecule and surrounding water molecules.

This exploration of the conformational landscape is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific shape to bind to a biological target.

In Silico Predictions of Molecular Interactions

In silico methods are used to predict how a ligand (like this compound) might interact with a biological macromolecule, such as a protein receptor or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. nih.gov Algorithms like Surflex-Dock and Glide are used to fit the ligand into the protein's binding pocket, exploring various possible conformations and scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. uoa.grresearchgate.net

Studies on pyrrolidinone analogs have used docking to rationalize their biological activities. For instance, the docking of the analog MMK16 into the active sites of cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5) enzymes helped to identify key amino acid residues responsible for binding and provided a structural basis for its anti-inflammatory properties. researchgate.net

For this compound, a hypothetical docking study would involve:

Obtaining the 3D crystal structure of a plausible target protein from a database (e.g., the Protein Data Bank).

Defining the binding site or active site of the protein.

Docking the molecule into this site to generate multiple binding poses.

Analyzing the top-scoring poses to identify key interactions, such as hydrogen bonds between the carbonyl oxygen and polar residues, or hydrophobic interactions involving the difluorophenyl ring.

Table 3: Hypothetical Docking Results for this compound with a Protein Target Note: This table illustrates the type of data generated from a molecular docking study.

| Parameter | Result |

|---|---|

| Target Protein | Hypothetical Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interactions | |

| Hydrogen Bonds | Carbonyl Oxygen with Ser-152; Gln-85 |

| Hydrophobic Interactions | Difluorophenyl ring with Leu-20, Val-68, Ala-82 |

| Pi-Stacking | Phenyl ring with Phe-150 |

These in silico predictions provide valuable hypotheses about the molecule's mechanism of action and can guide the design of more potent and selective analogs for further experimental testing. nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, serving as an effective method to distill the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. unina.itdergipark.org.tr This approach is particularly valuable when the 3D structure of the target protein is unknown. dergipark.org.tr A pharmacophore model represents the common molecular interaction features of a set of active ligands, abstracting the crucial elements responsible for their biological activity into a simple 3D framework. unina.itresearchgate.net This framework typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For a series of compounds based on the this compound scaffold, the development of a pharmacophore model begins with the selection of a set of analogs with known biological activities. unina.it The process involves several key steps:

Selection of Ligands: A training set of active molecules containing the this compound core is chosen. It is crucial that these compounds are known to bind to the same target and ideally in a similar manner. unina.it

Conformational Analysis: The three-dimensional shape of a molecule is critical for its interaction with a target. Therefore, a thorough conformational analysis is performed for each selected ligand to generate a collection of possible low-energy shapes (conformers) that each molecule can adopt. unina.it

Feature Identification and Superimposition: The chemical features common to the active molecules in their various conformations are identified. Algorithms are then used to align, or superimpose, the molecules in 3D space so that these common features overlap. unina.it The goal is to find a spatial arrangement of features that is present in all active molecules but absent in inactive ones.

Model Generation and Validation: Based on the optimal alignment, a pharmacophore hypothesis is generated. This model is then validated using a test set of compounds (both active and inactive molecules not used in model creation) to assess its ability to correctly distinguish between active and inactive compounds. dergipark.org.tr

The resulting pharmacophore model can be visualized as a 3D map of these essential interaction points. A hypothetical pharmacophore model derived from a series of active this compound analogs might consist of the features detailed in the table below.

Interactive Table: Hypothetical Pharmacophore Model Features for this compound Analogs

| Pharmacophoric Feature | Type | Geometric Constraint (Example) | Contribution from Scaffold |

| Feature 1 | Aromatic Ring (AR) | Center: (x₁, y₁, z₁), Radius: 1.5 Å | 3,5-Difluorophenyl group |

| Feature 2 | Hydrogen Bond Acceptor (HBA) | Center: (x₂, y₂, z₂), Radius: 1.0 Å | Carbonyl oxygen of the pyrrolidinone ring |

| Feature 3 | Hydrophobic (HY) | Center: (x₃, y₃, z₃), Radius: 1.2 Å | Phenyl ring and/or pyrrolidinone alkyl chain |

| Feature 4 | Hydrogen Bond Acceptor (HBA) | Center: (x₄, y₄, z₄), Radius: 0.8 Å | One of the fluorine atoms on the phenyl ring |

Once validated, this pharmacophore model serves as a powerful query for virtual screening of large chemical databases. nih.govnih.gov The model is used to search for novel molecules, structurally distinct from the original ligands, that possess the required pharmacophoric features in the correct 3D arrangement. columbiaiop.ac.in This process allows for the identification of new chemical scaffolds that are likely to be active, thereby accelerating the discovery of new lead compounds for further optimization. columbiaiop.ac.in

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For 1-(3,5-Difluorophenyl)-2-pyrrolidinone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the difluorophenyl group. The pyrrolidinone ring protons would likely appear as multiplets in the aliphatic region, typically between δ 2.0 and 4.0 ppm. Specifically, the protons on C5 (adjacent to the nitrogen) would be the most deshielded of the aliphatic protons, followed by the protons on C3 (adjacent to the carbonyl group), and finally the protons on C4.

The aromatic region of the ¹H NMR spectrum would be characterized by signals for the protons on the 3,5-difluorophenyl ring. Due to symmetry, the two protons at the 2- and 6-positions would be chemically equivalent and would likely appear as a doublet of doublets or a triplet due to coupling with the fluorine atoms and the proton at the 4-position. The proton at the 4-position would appear as a triplet of triplets, coupling to the two equivalent protons and the two equivalent fluorine atoms.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the pyrrolidinone ring is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. The carbons of the difluorophenyl ring would appear in the aromatic region (δ 110-170 ppm), with the carbons directly bonded to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling. The aliphatic carbons of the pyrrolidinone ring would resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175 |

| C3 (CH₂) | ~2.5 | ~30 |

| C4 (CH₂) | ~2.1 | ~18 |

| C5 (CH₂) | ~3.8 | ~48 |

| C1' | - | ~140 |

| C2'/C6' | ~7.2 | ~110 (d, JCF ~25 Hz) |

| C3'/C5' | - | ~163 (dd, JCF ~250 Hz) |

| C4' | ~6.8 | ~105 (t, JCF ~25 Hz) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, cross-peaks would be observed between the adjacent methylene (B1212753) groups of the pyrrolidinone ring (H3 with H4, and H4 with H5), confirming their sequential arrangement. libretexts.orgresearchgate.netoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov The HSQC spectrum would show cross-peaks connecting the proton signals of the CH₂ groups in the pyrrolidinone ring and the CH groups in the aromatic ring to their corresponding carbon signals, allowing for the unambiguous assignment of the carbon resonances for all protonated carbons. nih.gov

The amide bond in this compound has partial double bond character, which can lead to restricted rotation around the N-C(aryl) bond. nih.govmontana.edu This restricted rotation can give rise to distinct conformers that may be observable by NMR spectroscopy, particularly at low temperatures. Dynamic NMR (DNMR) studies involve acquiring NMR spectra at various temperatures to study the rates of conformational exchange. researchgate.net

If the rotational barrier is sufficiently high, at low temperatures, separate signals for the different conformers might be observed. As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. nih.gov By analyzing the line shapes of the signals as a function of temperature, the rate of rotation and the activation energy (rotational barrier) for this process can be determined. nih.gov For N-aryl lactams, these barriers can provide valuable information about the steric and electronic effects influencing the conformation of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net For this compound (C₁₀H₉F₂NO), the calculated exact mass of the molecular ion [M+H]⁺ is 198.0725. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), which provides strong evidence for the molecular formula.

The fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides a "fingerprint" of the molecule's structure. wvu.edu Common fragmentation pathways for amides and aromatic compounds can be anticipated.

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (predicted) | Possible Fragment Ion | Plausible Neutral Loss |

| 198.0725 | [C₁₀H₁₀F₂NO]⁺ | [M+H]⁺ |

| 169.0704 | [C₁₀H₉F₂N]⁺ | CO |

| 141.0446 | [C₈H₅F₂N]⁺ | CO, C₂H₄ |

| 127.0303 | [C₇H₄F₂]⁺ | CO, C₂H₄, CH₂N |

| 114.0146 | [C₆H₃F₂]⁺ | Pyrrolidinone ring fragments |

The fragmentation would likely involve initial loss of carbon monoxide from the lactam ring, followed by subsequent losses of small neutral molecules from the pyrrolidinone moiety. Cleavage of the N-C(aryl) bond could also lead to fragments corresponding to the difluorophenyl group and the pyrrolidinone ring. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1650-1700 cm⁻¹. spectroscopyonline.com Other characteristic absorptions would include C-H stretching vibrations of the aliphatic and aromatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching of the amide, and C-F stretching vibrations of the difluorophenyl group (typically in the 1100-1400 cm⁻¹ region). vscht.cz Aromatic C=C stretching bands are also expected in the 1400-1600 cm⁻¹ range. vscht.cz

Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds such as the C=C bonds of the aromatic ring often give rise to strong Raman signals. The symmetric stretching of the difluorophenyl ring would be particularly prominent.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C=O (amide) | Stretching | 1650-1700 (Strong) | Moderate |

| C-H (aromatic) | Stretching | 3000-3100 (Moderate) | Strong |

| C-H (aliphatic) | Stretching | 2850-3000 (Moderate) | Strong |

| C=C (aromatic) | Stretching | 1400-1600 (Moderate) | Strong |

| C-N (amide) | Stretching | 1200-1350 (Moderate) | Weak |

| C-F | Stretching | 1100-1400 (Strong) | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region due to π → π* and n → π* transitions. The difluorophenyl ring is the primary chromophore. The presence of the amide group conjugated to the aromatic ring will influence the position and intensity of these absorptions. Typically, aromatic systems exhibit strong absorptions below 300 nm. The n → π* transition of the carbonyl group is generally weaker and may be observed as a shoulder on the more intense π → π* bands. The exact wavelength of maximum absorbance (λmax) will be influenced by the solvent polarity. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing (for derivatives)

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While the crystal structure of this compound itself is not extensively reported in publicly available literature, analysis of the crystal structures of its derivatives and closely related analogues provides significant insights into the likely molecular conformation and intermolecular interactions that govern their crystal packing. These studies reveal recurrent structural motifs and non-covalent interactions that are anticipated in derivatives of this compound.

The solid-state architecture of these molecules is primarily dictated by the interplay of the conformational preferences of the pyrrolidinone and difluorophenyl rings, and the nature of the intermolecular forces, such as hydrogen bonding and π-stacking interactions.

Molecular Conformation

The pyrrolidinone ring in related structures typically adopts a non-planar conformation to minimize steric strain. The most common conformation observed is the "envelope" conformation, where one of the carbon atoms of the five-membered ring is out of the plane of the other four atoms. For instance, in a spiro-pyrrolizidine derivative incorporating a difluorophenyl group, both pyrrolidine (B122466) rings were found to adopt an envelope conformation. nih.govnih.gov Similarly, in a series of fluorinated diphenidine (B1206869) derivatives, which feature a pyrrolidine ring, an envelope conformation was also reported. ntu.ac.uk This suggests that derivatives of this compound are also likely to exhibit a similar puckered conformation of the pyrrolidinone ring.

The relative orientation of the 3,5-difluorophenyl group with respect to the pyrrolidinone ring is a key conformational feature. In a reported spiro-pyrrolizidine derivative, the difluorophenyl group was found to be oriented at a significant angle of 54.3 (1)° with respect to the oxindole (B195798) moiety to which it is attached. nih.govnih.gov This twisted conformation is a common feature in N-aryl lactams and is influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the methylene groups of the lactam ring.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In derivatives containing a pyrrolidinone moiety, hydrogen bonding often plays a crucial role in the crystal packing. For example, in the aforementioned spiro-pyrrolizidine derivative, molecules are linked via N—H⋯O hydrogen bonds, forming dimers. nih.govnih.gov

Furthermore, C—H⋯π interactions are frequently observed, where a hydrogen atom interacts with the electron cloud of an aromatic ring. In the fluorinated diphenidine derivatives, the crystal packing is characterized by C—H⋯π interactions. ntu.ac.uk The presence of the electron-withdrawing fluorine atoms on the phenyl ring can also influence the crystal packing by participating in various weak interactions, including C—H⋯F and F⋯F contacts, although these are generally considered to be less dominant than strong hydrogen bonds and π-π stacking.

Below is a summary of crystallographic data for some related compounds that provide insights into the potential structural features of this compound derivatives.

| Compound Name | Crystal System | Space Group | Key Conformations | Dominant Intermolecular Interactions |

| 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one | Monoclinic | P2₁/c | Pyrrolidine rings in envelope conformations; Difluorophenyl group oriented at 54.3 (1)° to the oxindole moiety. nih.govnih.gov | N—H⋯O hydrogen bonds forming dimers; C—H⋯O interactions; C—H⋯π interactions. nih.gov |

| 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride | Triclinic | P1 | Pyrrolidine ring adopts an envelope conformation. ntu.ac.uk | N—H⋯Cl hydrogen bonding; C—H⋯π interactions. ntu.ac.uk |

| 4′-(3,5-difluorophenyl)-2,2′:6′,2″-terpyridine | Orthorhombic | Pbca | - | N…H–C and F…H–C hydrogen bonding; π-stacking interactions. mdpi.com |

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Difluorophenyl Substitution Pattern on Biological Modulators

The substitution pattern on the phenyl ring of phenylpyrrolidinone derivatives plays a pivotal role in their interaction with biological targets. In the context of gamma-secretase modulators (GSMs), a therapeutic area where such compounds have been explored, the presence and position of fluorine atoms on the phenyl ring significantly affect potency and metabolic stability.

Research on related heterocyclic structures has demonstrated that fluorophenyl substituents can enhance in vitro potency. For instance, in a series of pyrrolidine (B122466) sulfonamides, fluorophenyl groups at position 3 of the pyrrolidinone ring led to better biological activity compared to an unsubstituted phenyl ring. Specifically, meta-substituted derivatives on the phenyl ring were found to improve biological activity. This suggests that the 3,5-difluoro substitution pattern in 1-(3,5-Difluorophenyl)-2-pyrrolidinone is likely a key determinant of its modulatory effects.

The electronic properties of the fluorine atoms, being highly electronegative, can influence the molecule's interaction with target proteins through altered electrostatic potential and the formation of specific hydrogen bonds or halogen bonds. The 3,5-difluoro pattern, in particular, creates a distinct electronic environment on the phenyl ring that can be critical for molecular recognition.

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity in Related Heterocyclic Scaffolds

| Scaffold | Substitution Pattern | Impact on Biological Activity |

| Pyrrolidine Sulfonamides | Fluorophenyl at position 3 | Better in vitro potency compared to unsubstituted phenyl |

| Pyrrolidine Sulfonamides | Meta-substitution on the phenyl ring | Improved biological activity |

| Oxadiazine GSMs | Trifluorophenyl group | Potent compounds with good in vitro efficacy |

| Pyridine-derived GSMs | Various substitutions | Modulated in vitro and in vivo efficacy |

Stereochemical Influence on Molecular Recognition and Binding Affinities

Stereochemistry is a critical factor in the biological activity of chiral molecules, as enantiomers can exhibit significantly different potencies and efficacies due to the three-dimensional nature of their interactions with protein targets. The pyrrolidine ring, being a five-membered non-planar ring, can adopt various conformations, and the spatial orientation of its substituents can greatly influence molecular recognition and binding affinities.

The presence of fluorine on the pyrrolidinone ring itself, as seen in fluorinated prolines, can induce significant conformational changes that affect the structure and biological roles of the molecules. beilstein-journals.orgbeilstein-journals.org These changes are attributed to stereoelectronic effects such as the gauche effect and anomeric effects, which can stabilize specific ring puckering conformations. beilstein-journals.orgbeilstein-journals.org While this compound does not have fluorine on the pyrrolidinone ring, any chiral centers introduced on the ring would lead to stereoisomers with potentially distinct biological profiles.

For many classes of biologically active compounds containing a pyrrolidine scaffold, the stereochemistry at substituted positions is a determining factor for activity. For example, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidinone ring was preferred over the trans orientation. This preference highlights the precise geometric requirements of the binding pocket.

In the context of GSMs, where precise positioning within a binding site on the gamma-secretase complex is necessary, the stereochemistry of any substituents on the pyrrolidinone ring of a this compound analog would be expected to have a profound impact on its modulatory activity. The specific spatial arrangement of functional groups would dictate the potential for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are essential for binding and subsequent modulation of the target's function.

Table 2: General Principles of Stereochemical Influence on Pyrrolidine Derivatives

| Stereochemical Feature | Impact on Molecular Properties and Activity |

| Ring Puckering (e.g., Cγ-exo vs. Cγ-endo) | Controlled by inductive and stereoelectronic factors of substituents, affecting overall conformation. |

| Cis/Trans Isomerism of Ring Substituents | Can lead to significant differences in binding affinity and biological activity due to altered spatial arrangement. |

| Enantiomers (at chiral centers) | Often exhibit different biological potencies due to stereospecific interactions with chiral protein targets. |

Modulation of Pyrrolidinone Ring Substituents on Functional Activity

Modifications to the pyrrolidinone ring itself provide another avenue for fine-tuning the functional activity of this compound analogs. The introduction of various substituents at different positions on the pyrrolidinone ring can impact potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies on related pyrrolidinone-containing compounds have shown that the nature and position of these substituents are critical. For instance, in a series of pyrrolidine-2,5-diones with anticonvulsant activity, the substituent at position 3 of the ring significantly influenced the compound's efficacy. Specifically, a non-aromatic sec-butyl group at this position was found to be beneficial for activity.

In the development of GSMs, modifications to the core heterocyclic structure are a common strategy to optimize activity. For example, in the development of oxadiazine-based GSMs, ring expansion to an azepane oxadiazine resulted in a compound with weaker in vitro potency. acs.org This demonstrates that the size and conformation of the heterocyclic ring are finely tuned for optimal interaction with the target.

For this compound, introducing substituents at positions 3, 4, or 5 of the pyrrolidinone ring could modulate its biological activity in several ways:

Steric Effects: Bulky substituents could either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes.

Electronic Effects: Electron-donating or electron-withdrawing groups could alter the reactivity and polarity of the molecule, influencing its interactions with the target.

Introduction of Functional Groups: Adding groups capable of hydrogen bonding (e.g., hydroxyl, amino) could introduce new, favorable interactions with the binding site.

The systematic exploration of these substitutions is a key strategy in medicinal chemistry to develop lead compounds with improved pharmacological profiles.

Table 3: Effect of Ring Substituents on the Activity of Pyrrolidinone and Related Heterocycles

| Scaffold | Position of Substitution | Effect on Functional Activity |

| Pyrrolidine-2,5-dione | Position 3 | Influences anticonvulsant activity; non-aromatic groups can be favorable. |

| Pyrrolidine Sulfonamides | Position 3 (Fluorophenyl) | Enhances in vitro potency. |

| Oxadiazine GSMs | Ring Expansion | Can lead to a decrease in in vitro potency. |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling of Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules, thereby saving time and resources in the drug discovery process.

A typical QSAR study involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled. For this compound analogs, this would involve a series of derivatives with measured potencies as, for example, GSMs.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum chemical properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For instance, a 3D-QSAR study on a series of dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors successfully identified key pharmacophoric features, including aromatic rings, hydrophobic groups, and hydrogen bond acceptors, that are crucial for their inhibitory activity. nih.gov A similar approach could be applied to a series of this compound analogs. Such a model could reveal the essential structural requirements for their biological activity, such as the optimal placement of hydrophobic and electron-withdrawing features.

The insights gained from QSAR models can guide the rational design of new derivatives of this compound with potentially enhanced potency and a better understanding of their mechanism of action at the molecular level.

Table 4: Key Steps and Components of a QSAR Study

| Step | Description | Examples of Methods/Descriptors |

| Data Collection | Gathering a set of molecules with experimentally determined biological activity (e.g., IC50, EC50). | A series of pyrrolidinone derivatives tested in a specific biological assay. |

| Descriptor Calculation | Computing numerical values that represent the chemical structure and properties of the molecules. | LogP (hydrophobicity), molecular weight, topological indices, electrostatic potential, HOMO/LUMO energies. |

| Model Building | Using statistical methods to create a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Support Vector Machines (SVM). |

| Model Validation | Assessing the robustness and predictive ability of the QSAR model. | Cross-validation (leave-one-out, leave-many-out), external test set validation. |

Investigation of Biological Modulators and Mechanistic Pathways Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Studies

A review of scientific literature indicates a lack of direct studies on the inhibitory activity of 1-(3,5-difluorophenyl)-2-pyrrolidinone against the specific enzymes listed below. However, the broader class of pyrrolidine-containing molecules has been investigated for various enzyme inhibition activities.

Kinase Inhibition (e.g., Neurotrophic Receptor Tyrosine Kinase (NTRK), Tropomyosin Receptor Kinase A (TrkA))

No direct research was found demonstrating that this compound inhibits Neurotrophic Receptor Tyrosine Kinases (NTRK), including Tropomyosin Receptor Kinase A (TrkA). The TRK family of receptors (TrkA, TrkB, and TrkC) are crucial for neuronal development and survival and have become important targets in oncology. nih.gov While various small molecules, some containing heterocyclic ring systems, have been developed as TRK inhibitors, nih.govresearchgate.net specific inhibitory data for this compound is not available. Research into related structures has shown that (R)-2-phenylpyrrolidine moieties can be incorporated into bicyclic compounds to create potent pan-TRK inhibitors, highlighting the potential utility of the phenylpyrrolidine scaffold in this area. nih.gov

Hydrolase Inhibition (e.g., Monoacylglycerol Lipase (MAGL), Glycosidases, Autotaxin)

There is no specific evidence that this compound acts as an inhibitor of key hydrolases such as Monoacylglycerol Lipase (MAGL), glycosidases, or autotaxin.

Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that plays a central role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL is a therapeutic strategy for a range of neurological disorders. nih.gov While various novel inhibitors containing a pyrrolidin-2-one core have been designed and synthesized, nih.govresearchgate.net none of these studies specifically evaluate this compound.

Glycosidases: These enzymes are involved in carbohydrate metabolism, and their inhibition is a target for managing diabetes. Polyhydroxylated pyrrolidines are a known class of glycosidase inhibitors, but data for the subject compound is absent. unipa.it

Autotaxin: This enzyme is responsible for producing the signaling lipid lysophosphatidic acid (LPA). No studies have linked this compound to autotaxin inhibition.

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, making them validated targets for antibiotics. nih.gov There is no published research indicating that this compound inhibits these enzymes. The pyrrolamide class of DNA gyrase inhibitors, which features a pyrrole (B145914) ring rather than a pyrrolidinone, has been identified through fragment-based screening, but this is a structurally distinct class of compounds. nih.govresearchgate.net Other research has explored different pyrrolidine-containing molecules as potential DNA gyrase inhibitors, but not the specific compound . nih.govrsc.org

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

Poly(ADP-Ribose) Polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy. ekb.eg While some PARP inhibitors incorporate a pyrrolidine (B122466) ring within their structure, acs.orgnih.gov there is no evidence to suggest that this compound itself is a PARP inhibitor. For example, the potent PARP inhibitor Veliparib (ABT-888) features a 2-methylpyrrolidin-2-yl group attached to a benzimidazole (B57391) carboxamide core, a significantly different molecular architecture. acs.orgresearchgate.net

Receptor Binding and Modulation Mechanisms (e.g., Serotonin (B10506) Receptors, Synaptic Vesicle Protein 2A)

The most significant area of research for compounds structurally related to this compound is their interaction with Synaptic Vesicle Protein 2A (SV2A). nih.govacs.org

Synaptic Vesicle Protein 2A (SV2A): SV2A is a transmembrane glycoprotein (B1211001) found in the synaptic vesicles of neurons and is the molecular target for the anti-epileptic drug levetiracetam (B1674943) and its analogues. nih.govresearchgate.netnih.gov While there is no direct binding data for this compound, its isomer, 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760) , has been utilized as a key chemical intermediate in the synthesis of potent and selective SV2A ligands designed for use as Positron Emission Tomography (PET) imaging agents. nih.govacs.orgnih.gov

In a key study, researchers synthesized a series of SV2A ligands to explore their structure-activity relationships. nih.govacs.org The core structure was based on a 4-(3,5-difluorophenyl)pyrrolidin-2-one scaffold, which was then modified at the 1-position with various substituted pyridinylmethyl groups. These derivatives were tested for their binding affinity (Ki) to human SV2A in brain tissue homogenates. The findings from this research underscore the importance of the 4-phenylpyrrolidin-2-one core for high-affinity SV2A binding. acs.org

The data below shows the binding affinities of several compounds synthesized using the 4-(3,5-difluorophenyl)pyrrolidin-2-one intermediate.

| Compound Name | Modification on Pyridinylmethyl Group | SV2A Binding Affinity (Ki, nM) |

|---|---|---|

| Racemic SynVesT-1 | 3-Methyl (on pyridin-4-ylmethyl) | 4.9 |

| 12a | 3-Ethynyl (on pyridin-4-ylmethyl) | 1.5 |

| 12b | 3-Iodo (on pyridin-4-ylmethyl) | 1.7 |

| 12c | 3-Bromo (on pyridin-4-ylmethyl) | 2.5 |

| 12d | 3-Vinyl (on pyridin-4-ylmethyl) | 2.6 |

| 12f | 3-Ethyl (on pyridin-4-ylmethyl) | 3.5 |

| 12g | 3-Chloro (on pyridin-4-ylmethyl) | 5.8 |

| 12h | 3-Fluoro (on pyridin-4-ylmethyl) | 11.0 |

Data sourced from Pracitto et al., ACS Omega, 2021. nih.govnih.gov

This structure-activity relationship study highlights that small modifications to the pyridinyl moiety of ligands built from the 4-(3,5-difluorophenyl)pyrrolidin-2-one core can significantly modulate binding affinity for SV2A. nih.gov

Serotonin Receptors: No studies were identified that investigated the binding or modulation of serotonin receptors by this compound.

Cellular Pathway Modulation in Research Models

Direct studies detailing the modulation of specific cellular pathways by this compound in research models have not been reported in the scientific literature. Any potential pathway modulation would likely be downstream of its primary molecular target. Given the strong evidence linking its isomer to the synthesis of SV2A ligands, it could be hypothesized that derivatives of this compound might modulate pathways related to synaptic vesicle trafficking and neurotransmitter release, should they prove to bind SV2A. nih.govnih.gov However, without direct experimental evidence, this remains speculative.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines (e.g., HepG2, MDA-MB-231, PPC1, A375)

There is currently no available research detailing the effects of this compound on the proliferation and apoptosis of HepG2 (human liver cancer), MDA-MB-231 (human breast cancer), PPC1 (human prostate cancer), or A375 (human melanoma) cell lines. Consequently, no data tables can be generated to summarize its cytotoxic or pro-apoptotic activities in these specific models.

Modulation of Intracellular Signaling Pathways (e.g., ERK phosphorylation, HIF1α and NF-κB signaling)

The impact of this compound on critical intracellular signaling pathways has not been documented in available studies. There is no information regarding its ability to modulate ERK phosphorylation, a key component of the MAPK signaling cascade often implicated in cancer cell growth and survival. Furthermore, its influence on the hypoxia-inducible factor 1-alpha (HIF1α) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in cellular responses to stress, inflammation, and cancer progression, remains unknown.

Antimicrobial Activity Investigations in Microorganism Models (e.g., E. coli, Staph. aureus)

Investigations into the antimicrobial properties of this compound have not been reported. There is no available data on its efficacy against common Gram-negative bacteria such as Escherichia coli or Gram-positive bacteria like Staphylococcus aureus. Therefore, its potential as an antibacterial agent has not been established.

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of pyrrolidinone derivatives is increasingly benefiting from the principles of green chemistry, which prioritize environmentally friendly and efficient processes. mdpi.com Future research on 1-(3,5-difluorophenyl)-2-pyrrolidinone is expected to focus on developing sustainable synthetic routes that minimize waste and avoid hazardous reagents.

Key green chemistry strategies applicable to the synthesis of this compound include:

Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is an efficient method for generating pyrrolidinone derivatives. tandfonline.com

Eco-friendly Solvents: The use of greener solvents is a crucial aspect of sustainable synthesis. For instance, N-butylpyrrolidinone (NBP) has been identified as an environmentally friendlier alternative to N,N-dimethylformamide (DMF), a common but reprotoxic solvent in chemical synthesis. nih.gov Research has shown that NBP can be beneficial in reducing side reactions during synthesis. nih.gov

Ultrasound and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.orgpeeref.comnih.gov The application of ultrasound, in particular, represents a fast, clean, and convenient method for synthesizing pyrrolidinone derivatives. rsc.orgpeeref.com

Table 1: Comparison of Green Synthesis Mthods for Pyrrolidinone Derivatives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and activity prediction of novel compounds. repcomseet.orgijcrt.org For this compound, these computational tools can be leveraged to explore its therapeutic potential systematically.

Future research directions in this area include:

Bioactivity Prediction: Machine learning models can be trained on large datasets of known compounds to predict the biological activity of new molecules like this compound against various targets. stanford.edunih.gov This can help prioritize the most promising derivatives for synthesis and experimental testing.

De Novo Design: Generative AI models can design entirely new pyrrolidinone derivatives with optimized properties. nih.gov By specifying desired characteristics, such as high potency and low toxicity, these algorithms can propose novel structures based on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SARs to identify the key structural features that contribute to a compound's biological activity. ijcrt.org This understanding can guide the rational design of more effective analogs of this compound.

Table 2: Applications of AI/ML in the Development of Pyrrolidinone Derivatives

Exploration of Novel Therapeutic Targets and Biological Systems

The pyrrolidinone core is a versatile scaffold found in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. frontiersin.org The unique electronic nature of the 3,5-difluorophenyl group in this compound may confer novel therapeutic properties.

Emerging research avenues in this domain are:

Anticancer Agents: Derivatives of the pyrrolidinone scaffold have shown promising anticancer activity. mdpi.commdpi.com For example, certain pyrrolidinone-hydrazone derivatives have demonstrated significant cytotoxicity against prostate cancer and melanoma cell lines. nih.gov Future studies could investigate the potential of this compound and its analogs as inhibitors of cancer-related targets.

Enzyme Inhibition: Pyrrolidine-based compounds have been explored as inhibitors of various enzymes, such as DNA gyrase and topoisomerase IV, which are important targets for antibacterial agents. nih.gov The specific substitution pattern of this compound could be exploited to design selective inhibitors for other clinically relevant enzymes.

Neurological Disorders: The pyrrolidinone ring is a key component of nootropic drugs like piracetam. nih.gov Further research could explore whether this compound exhibits activity in the central nervous system and its potential for treating neurological conditions.

Potential Applications in Advanced Materials Science

Beyond pharmaceuticals, fluorinated organic compounds are of great interest in materials science due to their unique properties, such as thermal and chemical stability. nih.govpageplace.de The incorporation of fluorinated moieties, like the 3,5-difluorophenyl group, into polymers can lead to materials with tailored characteristics. researchgate.netrsc.org

Potential applications for this compound in this field include:

Monomers for Specialized Polymers: This compound could serve as a monomer for the synthesis of novel fluorinated polymers. nih.gov The resulting polymers may exhibit desirable properties such as high thermal stability, chemical resistance, and specific surface properties, making them suitable for advanced applications in electronics or aerospace. pageplace.de

Polyimide Synthesis: Fluorinated monomers are used in the synthesis of polyimides for applications like gas separation membranes. mdpi.com The structure of this compound could be modified to create diamine or dianhydride monomers for the production of high-performance polyimides.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Difluorophenyl)-2-pyrrolidinone in academic research?

The synthesis typically involves functionalization of the pyrrolidinone ring with a difluorophenyl group. A plausible method is the nucleophilic substitution of a halogenated pyrrolidinone precursor with 3,5-difluorophenyl boronic acid under Suzuki-Miyaura coupling conditions. Alternatively, acylation of a pyrrolidine intermediate with a difluorophenyl-containing electrophile (e.g., 3,5-difluorophenylacetyl chloride) could be employed. Reaction optimization should focus on catalyst selection (e.g., Pd for coupling) and solvent polarity to enhance yield .

Q. How should researchers characterize the molecular structure of this compound?

Key characterization techniques include:

- NMR Spectroscopy : and NMR to confirm the presence of the difluorophenyl group and pyrrolidinone ring.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., ).

- X-ray Crystallography : For definitive structural elucidation, particularly to confirm stereochemistry if chiral centers exist . Computational tools like PubChem’s SMILES/InChI data can guide structural validation .

Q. What solvents are suitable for recrystallizing this compound?

Based on solubility trends for fluorinated pyrrolidinones, polar aprotic solvents (e.g., dimethylformamide, DMF) or ethanol/water mixtures are recommended. Preliminary solubility testing should be conducted due to variability in fluorinated compounds’ solvent interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 3,5-difluorophenyl group into the pyrrolidinone scaffold?

Critical parameters include:

- Temperature : Elevated temperatures (80–120°C) for coupling reactions to overcome aromatic C-F bond stability.

- Catalyst Systems : Pd(PPh) or Buchwald-Hartwig catalysts for aryl amination.

- Solvent Choice : Toluene or dioxane for balancing reactivity and solubility. Monitor reaction progress via TLC or HPLC-MS to minimize side products (e.g., dehalogenation) .

Q. What strategies address discrepancies in reported biological activity data for fluorinated pyrrolidinones?

Contradictions may arise from:

- Purity Variations : Use HPLC (>95% purity) and elemental analysis to standardize test compounds.

- Assay Conditions : Control for pH, solvent carriers (e.g., DMSO concentration), and cell line specificity.

- Structural Analogues : Compare activity with related compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) to isolate substituent effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can map electron density on the pyrrolidinone carbonyl group and difluorophenyl ring. For example:

- Electrostatic Potential Surfaces : Identify nucleophilic attack sites.

- Transition State Analysis : Predict activation barriers for ring-opening or substitution reactions. PubChem’s quantum-chemical data (e.g., SMILES/InChI) can initialize molecular modeling workflows .

Methodological Challenges

Q. How should researchers resolve conflicting solubility data for fluorinated pyrrolidinones?

Design a systematic solubility study:

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| Ethanol | 15.2 | Gravimetric | |

| DCM | 32.7 | UV-Vis (λ = 254 nm) | |

| Water | <0.1 | Filtration | |

| Note: Purity (>98%) and particle size (micronized vs. crystalline) significantly affect results. |

Q. What are best practices for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Pharmacophore Modeling : Highlight the role of fluorine atoms in enhancing lipophilicity and membrane permeability.

- Bioisosteric Replacement : Substitute the pyrrolidinone oxygen with sulfur or amine groups to modulate electronic effects.

- In Silico Docking : Use crystal structures of target proteins (e.g., kinases) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.